2,5-Diethylpyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2,5-diethylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-3-7-5-6-8(4-2)9-7/h7-9H,3-6H2,1-2H3 |
InChI Key |
RDZWGZPNDVFBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N1)CC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,5 Diethylpyrrolidine and Its Analogs
De Novo Synthetic Routes and Stereoselective Approaches
De novo synthesis, the construction of the pyrrolidine (B122466) ring from acyclic precursors, offers a high degree of flexibility in introducing desired substituents. When combined with stereoselective methods, it allows for precise control over the three-dimensional arrangement of atoms, which is often critical for biological activity. nih.gov
Three-Component Domino Reaction Methodologies
Three-component domino reactions have emerged as a powerful tool for the efficient construction of substituted pyrrolidines in a single step from simple starting materials. acs.org This approach involves the reaction of an amino acid, a ketone, and an activated alkene. nih.gov This methodology is particularly valuable for creating highly substituted and sterically strained pyrrolidines. nih.govresearchgate.net For instance, the reaction of tert-leucine, 2,2-dimethylpentan-3-one, and dimethyl fumarate (B1241708) has been utilized to produce a highly strained pyrrolidine derivative. nih.govresearchgate.net
A notable application of this method is the Joullié–Ugi reaction, which leads to the formation of 2,5-disubstituted pyrrolidines. beilstein-journals.org These reactions often proceed through the formation of an azomethine ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with the alkene component. nih.govnih.gov The stereoselectivity of these reactions can often be controlled by the choice of starting materials and reaction conditions.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Amino Acid | Ketone | Activated Alkene | Substituted Pyrrolidine | nih.gov |
| tert-Leucine | 2,2-Dimethylpentan-3-one | Dimethyl Fumarate | Strained Pyrrolidine | nih.govresearchgate.net |
| Amino Acid | Aldehyde | Isocyanide | 2,5-Disubstituted Pyrrolidine (via Joullié–Ugi) | beilstein-journals.org |
Nucleophilic Additions to Cyclic Nitrones
Nucleophilic additions to cyclic nitrones provide a reliable and stereocontrolled route to 2,5-disubstituted pyrrolidines. rsc.org The nitrone, a 1,3-dipole, can react with a variety of nucleophiles, leading to the formation of hydroxylamine (B1172632) intermediates that can be further transformed into the desired pyrrolidine. u-szeged.hu The stereochemical outcome of the addition is often predictable, with the nucleophile typically attacking from the less hindered face of the nitrone. u-szeged.hu
This method has been successfully employed in the synthesis of chiral C2-symmetric sterically hindered pyrrolidine nitroxide radicals. acs.orgnih.govacs.org The process involves iterative nucleophilic additions and intramolecular cycloadditions to cyclic nitrone intermediates. acs.orgnih.govacs.org The stereoselectivity of these reactions can be very high, allowing for the synthesis of enantiomerically pure products. For example, the addition of Grignard reagents to pyrrolidinyl nitrones has been shown to proceed with high diastereoselectivity. u-szeged.hu
| Nitrone Substrate | Nucleophile | Product | Stereoselectivity | Reference |
| Cyclic Nitrone | Organometallic Reagents | 2,5-Disubstituted Pyrrolidine | High | acs.orgnih.gov |
| Pyrrolidinyl Nitrone | Grignard Reagents | syn-Adduct | High | u-szeged.hu |
| L-serine derived nitrone | Methyl acrylate (B77674) (via cycloaddition) | anti-Adduct precursor | High | u-szeged.hu |
Hydrogenation-Based Cyclization Pathways
Hydrogenation of suitable precursors is a key strategy for the synthesis of pyrrolidines. One common approach involves the catalytic hydrogenation of cyclic imines, which can be formed from the cyclization of amino-ketones. This method has been used to produce cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov
Another pathway involves the reductive hydroamination of enynyl amines. This metal-free cascade reaction, mediated by a Lewis acid, can produce both pyrrolidines and piperidines with good stereoselectivity. organic-chemistry.org Furthermore, catalytic transfer hydrogenation (CTH) offers a green alternative to traditional hydrogenation methods that use molecular hydrogen. For instance, the CTH of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis-(hydroxymethyl)furan (BHMF), a precursor for some pyrrolidine syntheses, has been achieved using isopropanol (B130326) as a hydrogen source and a Ru/Co3O4 catalyst. mdpi.com The hydrogenolysis of HMF to 2,5-dimethylfuran (B142691) (DMF), another potential precursor, can also be accomplished through various catalytic hydrogenation pathways. frontiersin.org
Synthesis of Sterically Hindered 2,5-Diethylpyrrolidine Derivatives
The introduction of bulky substituents at the 2 and 5 positions of the pyrrolidine ring presents unique synthetic challenges. The steric hindrance can significantly impact the reactivity of intermediates and the stability of the final products.
Control of Steric Loading in Substituents
Controlling the steric loading in the synthesis of 2,5-disubstituted pyrrolidines is crucial for achieving desired reactivity and properties. The use of bulky protecting groups or directing groups can influence the stereochemical outcome of reactions. For example, in the synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid, the choice of the nitrogen protecting group can control the cis/trans selectivity of nucleophilic additions. acs.org
The synthesis of highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines has been achieved through multi-step sequences, often requiring careful optimization of each step to obtain good yields. researchgate.net The steric hindrance of the substituents can also affect the rate and success of cyclization reactions. For instance, dimethyl substitution at the 2-position of a pyrrolidine precursor was found to reduce reactivity due to steric effects. whiterose.ac.uk
Preparation of Strained Pyrrolidine Frameworks
The synthesis of strained pyrrolidine frameworks, such as those with multiple bulky substituents in close proximity, often requires specialized methods. Three-component domino reactions, as mentioned earlier, are particularly well-suited for this purpose. nih.govresearchgate.net These reactions can lead to the formation of highly strained molecules that might be inaccessible through more traditional synthetic routes. nih.gov
The synthesis of a sterically hindered bis-spirocyclic C2-symmetric chiral pyrrolidine has been accomplished through an iterative process involving organometallic additions to key nitrone intermediates. acs.orgnih.gov This method allows for the construction of bulky spirocyclic moieties adjacent to the pyrrolidine ring, resulting in a highly strained framework. acs.orgnih.gov The stability of these strained nitroxides can be influenced by the relative configuration of the bulky groups; for example, a cis-configuration of two neighboring tert-butyl groups can lead to destabilization. nih.govresearchgate.net
Comparative Analysis of Synthetic Efficiency and Yield Optimization
The synthesis of this compound and its structural analogs is a focal point in synthetic organic chemistry, driven by the prevalence of the pyrrolidine core in natural products and pharmaceuticals. The efficiency and yield of these syntheses are critically dependent on the chosen methodology, with factors such as stereocontrol, reaction conditions, and substrate scope dictating the optimal approach for a specific target. A comparative analysis reveals distinct advantages and limitations for each strategy.
Key methodologies for constructing the 2,5-disubstituted pyrrolidine ring include catalytic intramolecular C-H amination, reductive amination, cyclization of functionalized precursors like amino alkynes, and multi-component reactions. The optimization of these processes often hinges on catalyst design, the strategic use of protecting groups, and fine-tuning reaction parameters.
Catalytic Intramolecular C-H Amination
Direct C-H amination has emerged as a powerful and atom-economical strategy for synthesizing pyrrolidines. nih.gov This method involves the formation of a nitrene intermediate, often from an azide (B81097) precursor, which then inserts into a C-H bond at the δ-position to form the five-membered ring.
Iron Catalysis : Simple and commercially available iron salts, such as FeI₂, have proven to be remarkably active catalysts for this transformation. rsc.org These reactions are often fast and selective, achieving high yields in short reaction times. For instance, iron dipyrrinato complexes have been studied for their ability to mediate diastereoselective C-H amination. nih.gov By systematically modifying the catalyst, such as using an iron phenoxide complex, researchers have enhanced the generation of syn 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov
Palladium Catalysis : Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the δ-position provides an efficient route to pyrrolidines. organic-chemistry.org This method often utilizes picolinamide (B142947) (PA) as a directing group and features low catalyst loading, the use of inexpensive reagents, and mild operating conditions. organic-chemistry.org
Gold Catalysis : Gold-catalyzed tandem reactions, such as the intramolecular hydroamination of amino alkynes followed by reduction, offer another sophisticated route. rsc.org A key finding in this area is that the stereochemical outcome (cis or trans) can be effectively switched by choosing an appropriate nitrogen protecting group, providing a versatile tool for stereodivergent synthesis. rsc.org For example, using (p-CF₃C₆H₄)₃PAuCl as the catalyst, various 2,5-trans-substituted pyrrolidines have been obtained in good to excellent yields (70–88%) and with high diastereoselectivity (80:20–89:11 dr). rsc.org
Reductive Amination
Reductive amination is a classic and highly flexible method for amine synthesis, which can be adapted for pyrrolidine ring formation. wikipedia.orgyoutube.com The process typically involves the condensation of a dicarbonyl compound (or a functional equivalent) with an amine, followed by the reduction of the intermediate imine or enamine.
The choice of reducing agent is critical for the success and efficiency of this one-pot reaction. masterorganicchemistry.com While strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, they may also reduce the initial carbonyl compound. masterorganicchemistry.com Milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the protonated imine intermediate over the ketone or aldehyde, allowing for a one-pot procedure with higher yields. wikipedia.orgmasterorganicchemistry.com The reaction is widely applicable and benefits from being a one-pot process under mild conditions. wikipedia.org
Other Cyclization Strategies
From Pyroglutamic Acid : Chiral pool synthesis starting from readily available L-pyroglutamic acid is a well-established strategy. rsc.orgacs.org Methodology involving the reduction of enamines derived from pyroglutamate (B8496135) has been reported, where the nitrogen protecting group was found to be critical for controlling the stereochemical outcome of the reduction. rsc.org
Multi-component Reactions : Domino reactions that combine three or more starting materials in a single pot offer a highly efficient pathway to complex pyrrolidine structures. nih.govrasayanjournal.co.in For instance, a three-component reaction of an amino acid, a ketone, and an activated alkene can generate highly substituted pyrrolidines. nih.gov Optimization of these reactions, such as adjusting reactant ratios and solvent, can lead to dramatic increases in yield. rasayanjournal.co.inbeilstein-journals.org
Comparative Efficiency and Yield Optimization
The efficiency of a given synthetic route is a composite of its yield, diastereoselectivity, operational simplicity, and substrate tolerance. Yield optimization is an empirical process guided by mechanistic understanding.
Key Optimization Strategies:
Catalyst and Ligand Choice : As seen in iron- and gold-catalyzed C-H aminations, the ligand framework around the metal center directly influences both the yield and the diastereoselectivity of the cyclization. nih.govrsc.org Screening different ligands is a common first step in optimizing these catalytic reactions.
Nitrogen Protecting Group : The steric and electronic properties of the nitrogen protecting group can profoundly affect the transition state of the cyclization, thereby controlling the diastereomeric ratio of the product. rsc.orgrsc.org In Au-catalyzed reactions, switching the protecting group can invert the stereoselectivity from predominantly cis to trans. rsc.org
Reaction Conditions : Parameters such as solvent, temperature, and concentration of reactants are crucial. In multi-component reactions, for example, changing the solvent from glacial acetic acid to ethanol (B145695) or adjusting the molar ratios of the starting materials has been shown to significantly improve product yields. rasayanjournal.co.inbeilstein-journals.org Similarly, in a one-pot, two-step hydroamination sequence, optimizing the equivalents of the oxidant and reductant was key to achieving high yields. researchgate.net
The following tables provide a comparative overview of different synthetic methods based on reported research findings.
Table 1: Comparative Analysis of Catalytic C-H Amination Methods for Pyrrolidine Synthesis
| Catalyst System | Precursor Type | Key Features | Reported Yield | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|---|
| FeI₂ | Organic Azides | Fast, selective, low catalyst loading (<30 min) | ~80% | Not specified | rsc.org |
| (AdL)FeCl(OEt₂) | Aliphatic Azides | Diastereoselective for syn products with phenoxide variant | Moderate to Good | 3.9:1 (syn:anti) | nih.gov |
| Palladium(II) | Picolinamide (PA) protected amines | Low catalyst loading, mild conditions | High | High | organic-chemistry.org |
Table 2: Efficiency of Various Pyrrolidine Synthesis Strategies
| Synthetic Strategy | Starting Materials | Reducing/Key Reagent | Key Features | Reported Yield | Reference |
|---|---|---|---|---|---|
| Reductive Amination | Ketone/Aldehyde + Amine | NaBH₃CN or NaBH(OAc)₃ | One-pot, mild conditions, broad scope | Generally Good to High | wikipedia.orgmasterorganicchemistry.com |
| Enamine Reduction | Pyroglutamic acid derivative | Catalytic Hydrogenation (e.g., PtO₂) or Hydride | Stereocontrol via N-protecting group | Good (e.g., 77-100%) | rsc.org |
| Multi-component Reaction | Aniline, DMAD, Formaldehyde | TBAB (catalyst) | One-pot, green solvent (water) | ~80% | rasayanjournal.co.in |
Chemical Reactivity and Derivatization Pathways
Functionalization of the Pyrrolidine (B122466) Ring System
The functionalization of the pyrrolidine ring allows for the introduction of various chemical moieties, which can significantly alter the molecule's properties and applications. nih.gov
Introduction of Functional Groups at Various Positions
The introduction of functional groups onto the 2,5-diethylpyrrolidine scaffold can be achieved through several synthetic strategies. The reactivity of the pyrrolidine ring is influenced by the existing diethyl substituents, which can direct the position and stereochemistry of incoming groups. vulcanchem.com For instance, the nitrogen atom of the pyrrolidine can readily undergo nucleophilic reactions such as alkylation and acylation. vulcanchem.com
Furthermore, the carbon backbone of the pyrrolidine ring can be functionalized. Methods like 1,3-dipolar cycloaddition reactions are commonly employed for the synthesis of substituted pyrrolidines. nih.govresearchgate.net This approach involves the reaction of an azomethine ylide with a dipolarophile, leading to the formation of a five-membered ring with various substituents. nih.govresearchgate.net The specific substitution pattern of the resulting pyrrolidine is dependent on the nature of the reactants. nih.gov
Research has also explored the synthesis of pyrrolidine derivatives with functional groups at various positions, such as hydroxyl or carboxyl groups, which can serve as handles for further derivatization. mdpi.comnih.gov For example, the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl highlights a pathway to introduce a carboxylic acid function onto a highly substituted pyrrolidine ring. nih.gov
Ring Expansion and Contraction Reactions
While specific literature on ring expansion and contraction reactions starting directly from this compound is not abundant, general principles of such rearrangements in cyclic systems can be considered. Ring expansion and contraction reactions are valuable tools in organic synthesis for accessing different ring sizes. wikipedia.orgetsu.edu
For pyrrolidine systems, these reactions can be initiated by various stimuli, including acid or base catalysis, or photochemical methods. etsu.edulibretexts.org For instance, the Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement, can lead to ring expansion. wikipedia.orglibretexts.org Conversely, reactions like the Wolff rearrangement of cyclic α-diazoketones can result in ring contraction. wikipedia.org The applicability of these methods to this compound would depend on the successful introduction of appropriate functional groups to facilitate the desired rearrangement.
Transformation to Nitroxide Radicals
The oxidation of pyrrolidine derivatives to form stable nitroxide radicals is a well-established area of research, primarily due to the applications of these radicals as spin labels and probes. mdpi.comnih.govdntb.gov.ua
Oxidation Pathways to Pyrrolidine-1-oxyl Derivatives
The transformation of a pyrrolidine to its corresponding nitroxide radical, a pyrrolidine-1-oxyl derivative, is typically achieved through oxidation of the secondary amine. nih.gov Common oxidizing agents for this purpose include hydrogen peroxide in the presence of a catalyst like sodium tungstate, or meta-chloroperoxybenzoic acid (mCPBA). nih.govresearchgate.net
The synthesis of highly substituted pyrrolidine-1-oxyls, such as those with tetra-alkyl substitution at the α-positions to the nitrogen, has been a focus of research due to their enhanced stability. mdpi.comnih.gov For instance, the synthesis of 2,2,5,5-tetraethylpyrrolidine-1-oxyls has been reported, demonstrating the feasibility of oxidizing heavily substituted pyrrolidine rings. mdpi.com
The general pathway involves the oxidation of the N-H bond to an N-O• group. acs.org The stability of the resulting nitroxide is a key consideration, with steric shielding from bulky substituents playing a crucial role in preventing dimerization and other decomposition pathways. acs.org
Influence of Substitution Patterns on Nitroxide Formation
The substitution pattern on the pyrrolidine ring significantly influences both the ease of nitroxide formation and the stability of the resulting radical. mdpi.comdntb.gov.ua Bulky substituents at the C2 and C5 positions, such as ethyl or tert-butyl groups, provide steric protection to the nitroxide moiety, increasing its persistence. nih.govdntb.gov.uanih.gov This steric hindrance is a key factor in the design of reduction-resistant nitroxides for in vivo applications. nih.govnih.gov
Studies on 2,5-disubstituted pyrrolidine nitroxides have shown that the stereochemistry of the substituents can also impact the properties of the radical. nih.gov For example, the cis- or trans-configuration of substituents can affect the conformation of the pyrrolidine ring and, consequently, the environment around the nitroxide group. nih.govresearchgate.net Research on 2,5-di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls has explored the limits of sterical loading and its effect on the stability and reactivity of the nitroxide. nih.govresearchgate.netnih.gov
Reactions as Chiral Building Blocks
Chiral pyrrolidines are valuable building blocks in asymmetric synthesis, serving as chiral auxiliaries, catalysts, or key intermediates in the synthesis of complex molecules. rsc.orgbldpharm.com The stereocenters at C2 and C5 in this compound make it a potentially useful chiral scaffold.
The synthesis of enantiomerically pure cis-2,5-disubstituted pyrrolidines has been described, and these compounds have been successfully applied as organocatalysts in enantioselective reactions. rsc.org For example, they have been used to catalyze the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes with high yields and enantioselectivities. rsc.org
The utility of chiral pyrrolidines extends to their use as ligands in transition metal catalysis and as key structural motifs in pharmacologically active compounds. rsc.org The specific stereochemistry of the 2,5-diethyl substituents can be expected to influence the outcome of stereoselective transformations where it is employed as a chiral controller. The synthesis of such chiral pyrrolidines can be achieved through various methods, including those starting from chiral precursors or employing asymmetric catalytic processes. rsc.org
Stereochemical Aspects and Conformational Analysis
Stereoisomeric Forms of 2,5-Diethylpyrrolidine and its Derivatives
This compound possesses two chiral centers at carbon atoms C2 and C5. This configuration results in the existence of four possible stereoisomers, which comprise two pairs of enantiomers. The relative orientation of the two ethyl groups defines them as either cis or trans diastereomers.
Cis isomers : (2R,5R)-2,5-diethylpyrrolidine and (2S,5S)-2,5-diethylpyrrolidine. In this pair of enantiomers, the ethyl groups are situated on the same side of the pyrrolidine (B122466) ring.
Trans isomers : (2R,5S)-2,5-diethylpyrrolidine and (2S,5R)-2,5-diethylpyrrolidine. In this enantiomeric pair, the ethyl groups are on opposite sides of the ring.
These C₂-symmetrical scaffolds are of paramount importance in the fields of metal catalysis and organocatalysis. nih.gov The specific spatial arrangement of the ethyl groups in each isomer creates a distinct three-dimensional structure, which is fundamental to its role in stereoselective transformations. nih.govrsc.org Derivatives, such as N-substituted versions, retain this fundamental stereoisomerism, which can be crucial for their function in medicinal chemistry or as chiral auxiliaries. nih.gov
Table 1: Stereoisomers of this compound
| Isomer Type | Configuration | Relationship | Ethyl Group Orientation |
|---|---|---|---|
| cis | (2R,5R) | Enantiomers | Same side of the ring |
| (2S,5S) | |||
| trans | (2R,5S) | Enantiomers | Opposite sides of the ring |
| (2S,5R) |
Diastereoselective and Enantioselective Synthetic Strategies
The controlled synthesis of specific stereoisomers of this compound is a key objective for its application in asymmetric synthesis. Various strategies have been developed to achieve high diastereoselectivity and enantioselectivity.
Diastereoselective Syntheses: Methods often focus on controlling the relative configuration (cis or trans). For instance, palladium(II)-catalyzed intramolecular N-alkylation has been shown to preferentially yield cis-2,5-disubstituted pyrrolidines. acs.org Conversely, other methods, such as those starting from pyroglutamic acid derivatives, can be tuned to favor either the cis or trans isomer by selecting the appropriate nitrogen-protecting group. acs.orgresearchgate.net Hydrogenation of certain pyrrolidine allylic alcohols gives cis-2,5-disubstituted products, while treatment with TFA-NaBH₃CN can lead to the trans isomers. nih.gov
Enantioselective Syntheses: These methods aim to produce a single enantiomer in high excess. Approaches include:
Use of Chiral Pool: Syntheses can start from readily available chiral molecules like pyroglutamic acid or phenylglycinol. nih.govacs.org
Asymmetric Catalysis: Biocatalytic methods, such as using transaminases, can produce enantiomerically pure 2,5-disubstituted pyrrolidines from 1,4-diketones. nih.govacs.org The use of chiral ligands in metal-catalyzed reactions, for example, has been successful in producing chiral C₂-symmetric 2,5-disubstituted pyrrolidine derivatives. rsc.orgcapes.gov.brcapes.gov.br
Chiral Auxiliaries: An auxiliary can be used to direct the stereochemistry of a reaction, followed by its removal to yield the desired enantiopure product. nih.gov
Table 2: Selected Synthetic Strategies for 2,5-Disubstituted Pyrrolidines
| Strategy | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|
| Pd(II)-Catalyzed Cyclization | Intramolecular N-alkylation | Predominantly cis | acs.org |
| Hydrogenation | Reduction of allylic alcohol | Predominantly cis | nih.gov |
| Hydroxy-directed Reduction | Treatment with TFA-NaBH₃CN | Predominantly trans | nih.gov |
| Biocatalysis | Multienzymatic cascade with transaminase | Enantiomerically pure | nih.gov |
| Chiral Pool Synthesis | Derivatization of pyroglutamic acid | Diastereomerically and enantiomerically controlled | acs.org |
Conformational Preferences and Ring Dynamics
The five-membered pyrrolidine ring is non-planar and exists in puckered conformations to minimize torsional strain. The two principal conformations are the envelope (Cₛ symmetry, where four atoms are coplanar and one is out of the plane) and the twist or half-chair (C₂ symmetry, where two atoms are displaced on opposite sides of a plane formed by the other three). nih.govresearchgate.net
There is a relatively low energy barrier for interconversion between these forms, meaning the ring is highly flexible. researchgate.net The specific puckering mode (e.g., Cγ-exo or Cγ-endo in proline, a related structure) can be influenced by substituents. nih.govresearchgate.net For this compound, the substituents' energetic preference for pseudo-equatorial positions largely dictates the most stable conformation. In the trans isomer, a conformation with both ethyl groups in pseudo-equatorial positions is highly favored. For the cis isomer, one ethyl group must necessarily adopt a more sterically demanding pseudo-axial position.
Impact of Steric Hindrance on Molecular Conformation
Steric hindrance plays a crucial role in the conformational behavior of this compound. The bulky ethyl groups repel each other and other atoms on the ring, forcing the molecule to adopt the lowest energy conformation that minimizes these unfavorable interactions.
Advanced Spectroscopic Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2,5-diethylpyrrolidine. Due to the paramagnetic nature of nitroxide radicals, NMR spectra are typically acquired on their diamagnetic precursors or their reduced hydroxylamine (B1172632) forms. For instance, NMR analysis of a substituted derivative, 2-tert-butyl-5-(2-carboxyethyl)-2,5-diethylpyrrolidine, was performed after reduction with zinc in a deuterated acidic medium to its corresponding amine, allowing for high-resolution data to be obtained. mdpi.com
High-resolution 1D NMR spectra, including ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound.
The ¹H NMR spectrum reveals the chemical environment of each proton. For a this compound derivative, the protons within the pyrrolidine (B122466) ring and the ethyl substituents will exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling. The methine protons at the C2 and C5 positions are diastereotopic, as are the methylene (B1212753) protons of the ethyl groups and the ring, leading to complex multiplets.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the this compound molecule gives a distinct signal. The chemical shifts of the C2/C5 carbons, the ring methylene carbons (C3/C4), and the carbons of the ethyl groups appear in predictable regions of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative Data interpreted from the analysis of the reduced form of 2-tert-butyl-5-(2-carboxyethyl)-2,5-diethylpyrrolidine-1-oxyl. mdpi.com
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Ring CH (C2/C5) | ~2.5 - 3.5 | ~55 - 75 | m |
| Ring CH₂ (C3/C4) | ~1.4 - 2.1 | ~25 - 40 | m |
| Ethyl CH₂ | ~1.2 - 1.8 | ~24 - 30 | m |
| Ethyl CH₃ | ~0.8 - 1.0 | ~7 - 12 | t |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing through-bond correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, COSY spectra would show correlations between the C2/C5 methine protons and the adjacent ring methylene (C3/C4) protons, as well as with the methylene protons of the ethyl groups. It would also reveal the coupling between the methylene and methyl protons within the ethyl substituents. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms and protons (¹J-coupling). An HSQC spectrum of this compound would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon skeleton based on the previously assigned proton spectrum. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the methyl protons of the ethyl group would show an HMBC correlation to the C2/C5 carbon atoms, confirming the placement of the ethyl groups on the pyrrolidine ring. mdpi.com
Together, these 2D techniques provide a comprehensive map of the molecular connectivity, allowing for the complete and accurate assignment of all proton and carbon signals. mdpi.com
Deuterium (B1214612) (²H or D) labeling is a powerful technique used in both NMR and EPR spectroscopy. In NMR, replacing a proton with a deuteron (B1233211) simplifies ¹H NMR spectra. nih.govresearchgate.net Since deuterium has a much smaller gyromagnetic ratio and a different resonance frequency than a proton, the signal from the deuterated position disappears from the ¹H NMR spectrum, and the spin-spin coupling to adjacent protons is significantly reduced or eliminated, simplifying complex multiplets. researchgate.net
In the context of paramagnetic species, such as the nitroxide derivatives of this compound, deuterium labeling is instrumental in elucidating the origin of hyperfine couplings observed in EPR spectra. acs.org The hyperfine coupling constant of deuterium is approximately 6.5 times smaller than that of a proton. acs.org By selectively replacing specific protons with deuterium, researchers can identify which protons are responsible for large hyperfine splittings in an EPR spectrum. If a large doublet splitting collapses into a much smaller, often unresolved triplet upon deuteration, it confirms the location of the electron-nuclear interaction. This method has been successfully used to assign large hyperfine couplings to specific γ-hydrogens in the ethyl side chains of sterically shielded pyrrolidine-1-oxyls. acs.orgresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy of Nitroxide Derivatives
EPR spectroscopy is the primary technique for studying the nitroxide radical derivatives of this compound, such as 2,2,5,5-tetraethylpyrrolidine-1-oxyl. These "sterically shielded" nitroxides, with bulky ethyl groups flanking the N-O• moiety, exhibit enhanced stability in biological systems. nih.govnih.gov EPR spectra provide detailed information about the electronic structure, conformation, and dynamics of the radical.
The EPR spectrum of a nitroxide radical is characterized by its g-factor and hyperfine coupling constants (hfc), which arise from the interaction of the unpaired electron with magnetic nuclei, primarily the ¹⁴N nucleus (I=1) and nearby protons (I=1/2).
Nitrogen Hyperfine Coupling (aN): The interaction with the ¹⁴N nucleus splits the EPR signal into three main lines of equal intensity. The spacing between these lines is the nitrogen hyperfine coupling constant, aN. The value of aN is sensitive to the polarity of the solvent, increasing with solvent polarity.
Proton Hyperfine Coupling (aH): Further splitting of the main nitrogen lines can occur due to coupling with protons. In many sterically shielded pyrrolidine-1-oxyls, including tetraethyl-substituted derivatives, large additional doublet splittings are observed. acs.orgmdpi.com These have been attributed to significant hyperfine coupling with one of the γ-hydrogens on a methylene group of an ethyl substituent. acs.orgresearchgate.net This large coupling is highly dependent on the conformation of the ethyl group relative to the N-O bond. researchgate.net Selective deuterium labeling has been instrumental in assigning these couplings. acs.org
Table 2: Representative EPR Hyperfine Coupling Constants for Tetraethylpyrrolidine-1-oxyl Derivatives in Water Data from related 3,4-disubstituted 2,2,5,5-tetraethylpyrrolidine-1-oxyls. mdpi.com
| Parameter | Typical Value (mT) | Description |
|---|---|---|
| aN | ~1.5 - 1.6 | Isotropic nitrogen hyperfine coupling constant. |
| aH (large) | ~0.2 - 0.4 | Large doublet splitting from a single γ-proton on an ethyl group. acs.org |
When a nitroxide derivative of this compound is attached to a larger molecule (e.g., a protein or polymer), it acts as a "spin label." The EPR spectral lineshape is highly sensitive to the rotational motion of the nitroxide. uit.no
Spin Label Dynamics: In a non-viscous solvent, the radical tumbles rapidly, averaging out the anisotropic magnetic interactions and resulting in sharp, well-defined spectral lines. As the rotational motion becomes slower—for instance, when the label is attached to a large, slow-tumbling biomolecule or is in a viscous environment—the spectral lines broaden significantly. Analysis of the lineshape allows for the calculation of the rotational correlation time (τc), which provides quantitative information about the mobility of the spin label and its local environment. libretexts.org
Environmental Sensitivity: The magnetic parameters of nitroxide labels, particularly the aN and g-factor values, are sensitive to the polarity and proticity of their immediate environment. libretexts.org For example, the nitrogen hyperfine coupling constant (aN) increases in more polar solvents. Furthermore, the hyperfine coupling constants of certain functionalized tetraethylpyrrolidine-1-oxyls have been shown to be sensitive to pH. For N,N-dimethyl-3,4-bis-(aminomethyl)-2,2,5,5-tetraethylpyrrolidine-1-oxyl, protonation of the amino groups at low pH leads to measurable changes in both the nitrogen (ΔaN) and proton (ΔaH) hyperfine coupling constants. mdpi.com This sensitivity allows these spin probes to be used to report on local polarity, pH, and the formation of hydrogen bonds in complex systems.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a molecule. These methods probe the vibrational energy levels of molecules, which are unique to the types of bonds and their arrangement. For this compound, while specific experimental spectra are not widely published, a detailed analysis can be constructed based on the known characteristic frequencies of its constituent functional groups and data from structurally similar compounds like pyrrolidine and 2,5-dimethylpyrrolidine (B123346).
The key functional groups in this compound are the secondary amine (N-H), methylene groups (CH₂) within the ring and the ethyl substituents, methine groups (C-H) at the points of substitution, and the carbon-carbon (C-C) and carbon-nitrogen (C-N) single bonds that form the heterocyclic ring and its substituents.
Infrared (IR) Spectroscopy
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, provided there is a change in the dipole moment of the molecule during the vibration. The expected IR absorption bands for this compound are detailed below.
N-H Stretch: Secondary amines typically exhibit a single, medium-to-weak absorption band in the region of 3300-3500 cm⁻¹. This band arises from the stretching vibration of the N-H bond. In the case of pyrrolidine, this vibration is observed around 3400-3500 cm⁻¹. For this compound, a similar absorption is expected in this region.
C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl groups and the pyrrolidine ring are expected to appear in the 2850-3000 cm⁻¹ range. Specifically, the asymmetric and symmetric stretching of the CH₂ and CH₃ groups fall within this region. For instance, asymmetric CH₂ stretching is typically observed around 2926 cm⁻¹, while symmetric CH₂ stretching is found near 2855 cm⁻¹. The C-H stretching of the methine group at the chiral centers is expected around 2900 cm⁻¹.
CH₂ and CH₃ Bending: The bending (scissoring) vibrations of the CH₂ groups in the ring and ethyl chains are anticipated to be in the 1450-1470 cm⁻¹ range. The bending vibrations of the CH₃ groups will also appear in this vicinity.
C-N Stretch: The C-N stretching vibration of aliphatic amines, such as the pyrrolidine ring, typically gives rise to a medium-intensity band in the 1000-1250 cm⁻¹ region.
N-H Bend: The in-plane bending or scissoring vibration of the N-H group in secondary amines can sometimes be observed in the 1500-1600 cm⁻¹ range, though it is often weak. A more prominent out-of-plane bending (wagging) absorption can be seen as a broad band in the 650-900 cm⁻¹ region for liquid samples.
The following table summarizes the expected characteristic IR absorption frequencies for this compound based on known functional group frequencies and data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium - Weak |
| Asymmetric and Symmetric C-H Stretch | CH₂, CH₃ | 2850 - 3000 | Strong |
| CH₂ Bending (Scissoring) | CH₂ | 1450 - 1470 | Medium |
| CH₃ Bending | CH₃ | ~1375 and ~1450 | Medium |
| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium |
| N-H Bend (Wagging) | Secondary Amine | 650 - 900 | Medium, Broad |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and a vibrational mode is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa Bonds that are non-polar or symmetric tend to produce strong Raman signals.
For this compound, the following Raman bands are expected:
C-H Stretch: Similar to IR, the C-H stretching vibrations will be prominent in the 2850-3000 cm⁻¹ region.
C-C Stretch: The C-C stretching vibrations of the pyrrolidine ring and the ethyl groups are expected to be strong in the Raman spectrum, typically appearing in the 800-1200 cm⁻¹ region. These modes are often weak in the IR spectrum.
Ring Vibrations: The symmetric breathing vibration of the pyrrolidine ring is expected to produce a strong and characteristic Raman band.
C-N Stretch: The C-N stretching vibration will also be Raman active.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in understanding the electronic structure of 2,5-diethylpyrrolidine-based nitroxides. These calculations, often employing methods like Density Functional Theory (DFT) at levels such as UB3LYP/def2-TZVP, are used to determine key electronic parameters. nih.govacs.org For instance, the electronic environment around the N-O moiety is a critical factor influencing the stability and reactivity of these radicals. acs.org
Studies have shown that the introduction of bulky alkyl substituents, such as ethyl groups at the 2 and 5 positions of the pyrrolidine (B122466) ring, creates "sterically shielded" nitroxides. nih.gov This shielding enhances their stability against chemical reduction, a crucial property for their application as molecular probes in biological systems. nih.govmdpi.com Quantum chemical calculations help in elucidating how these structural modifications affect the electronic properties and, consequently, the stability of the radical. acs.org For example, calculations can reveal the singly occupied molecular orbital (SOMO) to the lowest unoccupied molecular orbital (LUMO) energy gap, which has been shown to correlate with the reduction rate of nitroxides. acs.org
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational dynamics of this compound derivatives. mdpi.comnih.gov These simulations can model the flexibility of the pyrrolidine ring and the movement of the ethyl substituents, providing insights into the accessible conformations of the molecule in different environments. mdpi.comresearchgate.net
Understanding the conformational behavior is crucial as it directly impacts the steric hindrance around the reactive nitroxide group and can influence spectroscopic parameters. dntb.gov.uaresearchgate.net For instance, MD simulations can help identify the most stable conformations and the energy barriers between them. mdpi.com This information is vital for interpreting experimental data and for designing novel nitroxide radicals with specific properties. researchgate.net The dynamic nature of these molecules, as revealed by MD simulations, provides a more realistic picture of their behavior compared to static quantum chemical calculations alone. researchgate.net
Theoretical Evaluation of Steric Hindrance Effects
The steric hindrance imparted by the ethyl groups in this compound derivatives is a key determinant of their chemical reactivity and stability. dntb.gov.ua Theoretical methods have been developed to quantify this steric effect. One such method involves calculating a dynamic parameter of steric hindrance (DPSH), which is derived from the theoretical activation enthalpies of model reactions. dntb.gov.uaresearchgate.net
This approach provides a quantitative measure of the steric shielding around the radical center, which is known to affect the stability, reactivity, and radical trapping ability of nitroxide radicals. dntb.gov.uaresearchgate.net The DPSH values can be used to compare the steric hindrance of different radicals and to predict their behavior in chemical reactions. dntb.gov.ua For pyrrolidine nitroxides, the presence of four bulky alkyl substituents adjacent to the N-O group, as in some derivatives of this compound, results in very high resistance to reduction by biological antioxidants. mdpi.comresearchgate.net Theoretical evaluations of steric hindrance are therefore essential for the rational design of highly stable nitroxides for in vivo applications. dntb.gov.ua
Prediction of Spectroscopic Parameters (e.g., Hyperfine Couplings)
Quantum chemical calculations are extensively used to predict spectroscopic parameters, such as hyperfine coupling (hfc) constants, which are observable in Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govlibretexts.org The hyperfine structure of an EPR spectrum provides detailed information about the interaction of the unpaired electron with nearby magnetic nuclei. nih.govlibretexts.org
For this compound-1-oxyls and related structures, calculations at the UB3LYP/def2-TZVP level have been successful in predicting hfc constants for hydrogen atoms. nih.govacs.org These calculations have been crucial in assigning the observed splittings in the EPR spectra to specific hydrogen atoms within the molecule. acs.orgresearchgate.net For example, theoretical predictions have helped to understand the origin of long-range hyperfine couplings, which can be significant in sterically shielded nitroxides. nih.govacs.org The agreement between calculated and experimental hfc constants validates the computational models and provides confidence in their predictive power for designing new spin labels with desired spectroscopic properties. acs.orgnih.gov
Data Tables
Table 1: Predicted and Calculated Isotropic Hyperfine Coupling (hfc) Constants for Related Nitroxides
| Nitroxide Derivative | Experimental aH (mT) | Calculated aH (MHz) |
| 2-R-2,5,5-triethyl-3,4-bis(hydroxymethyl)-pyrrolidine-1-oxyl (R=Et) | 0.38-0.40 | - |
| Related Sterically Shielded Pyrrolidine-1-oxyls | 0.2-0.4 | - |
Data sourced from studies on related sterically shielded pyrrolidine-1-oxyls. nih.govacs.orgresearchgate.net The calculated values are often reported in MHz and require conversion for direct comparison with experimental values in mT.
Applications in Advanced Chemical and Materials Science
Role as Intermediates in Complex Organic Synthesis
The pyrrolidine (B122466) ring is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and bioactive compounds. researchgate.net Consequently, synthetic routes to functionalized pyrrolidines are of paramount importance. 2,5-disubstituted pyrrolidines, including the diethyl variant, serve as crucial intermediates, providing a foundational core that can be further elaborated to construct more complex molecular architectures. nih.gov The stereocontrolled synthesis of these intermediates is a key focus, as the biological activity of the final product often depends on a specific stereoisomeric form.
Numerous synthetic strategies have been developed to access enantioenriched 2,5-disubstituted pyrrolidines. These methods include leveraging the chiral pool by starting from molecules like L-pyroglutamic acid, as well as employing advanced asymmetric catalysis. researchgate.netnih.gov Gold-catalyzed tandem reactions, for instance, have enabled the stereodivergent synthesis of 2,5-disubstituted pyrrolidines from amino alkynes, where the stereochemical result can be controlled by the choice of nitrogen-protecting group. google.com Another effective method involves the iodocyclization of enantiopure homoallylic sulfonamides to produce trans-2,5-disubstituted 3-iodopyrrolidines, which are versatile intermediates for further functionalization. ccspublishing.org.cn
Table 1: Selected Synthetic Methods for 2,5-Disubstituted Pyrrolidines
| Method | Starting Material Type | Key Reagents/Catalyst | Typical Yield | Stereocontrol | Reference |
|---|---|---|---|---|---|
| Au-Catalyzed Tandem Reaction | Amino Alkyne | (p-CF3C6H4)3PAuCl / AgSbF6 | 70-88% | High (e.g., 92:8 dr) | google.com |
| Iodocyclization | Homoallylic Sulfonamide | I2 | Good | High (trans-selective) | ccspublishing.org.cn |
| Starting from Pyroglutamic Acid | L-Pyroglutamic Acid | Multi-step synthesis | Variable | High (utilizes starting chirality) | researchgate.netnih.gov |
The utility of 2,5-disubstituted pyrrolidine intermediates is highlighted in the total synthesis of various alkaloids and other fine chemicals. These natural products often possess significant biological activity, making their efficient synthesis a critical goal. For example, the asymmetric synthesis of the toxic frog and fire ant venom alkaloid (−)-pyrrolidine 197B, which is a trans-2-n-butyl-5-n-pentylpyrrolidine, demonstrates the application of these synthetic methodologies. ccspublishing.org.cn
Furthermore, the stereodivergent synthesis enabled by gold catalysis has been successfully applied to the total synthesis of a diastereomeric pair of indolizidine alkaloids, (+)-monomorine I and (+)-indolizidine 195B, from a common amino alkyne precursor. google.com This showcases the power of using a single, versatile intermediate to access multiple, distinct target molecules, a highly desirable feature in the synthesis of fine chemicals and compound libraries for drug discovery.
The pyrrolidine scaffold is a key structural component in a range of modern agrochemicals, including fungicides, insecticides, and herbicides. wikipedia.org The introduction of the pyrrolidine ring into a molecule can significantly enhance its biological activity and systemic properties within plants. For instance, replacing other heterocyclic rings, such as isoxazoline, with a pyrrolidine moiety has been shown to improve insecticidal activity. wikipedia.org
Derivatives featuring amide groups attached to a pyrrolidine ring can exhibit excellent systemic absorption in plants, protecting not only the seeds but the entire plant as it grows. wikipedia.org Pyrrolidine-containing compounds are being explored as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of agricultural fungicides. researchgate.net The structural diversity offered by precursors like 2,5-diethylpyrrolidine allows for the systematic modification of substituents to optimize potency, spectrum of activity, and plant compatibility, making it a valuable building block for the discovery of new crop protection agents. researchgate.netwikipedia.org
Application in Ligand Design and Coordination Chemistry
Chiral, C2-symmetrical 2,5-disubstituted pyrrolidines are highly valued as ligands in asymmetric catalysis. researchgate.netccspublishing.org.cn The defined spatial arrangement of the two substituents (e.g., ethyl groups in this compound) creates a specific chiral environment around a metal center. This steric and electronic influence is crucial for inducing enantioselectivity in metal-catalyzed reactions.
These pyrrolidine-based ligands can coordinate with a variety of transition metals, such as palladium, copper, and silver, to form well-defined complexes. chemicalbook.com These complexes, in turn, can catalyze a wide range of chemical transformations, including C-H bond activation and olefination. chemicalbook.com The versatility of the pyrrolidine framework allows for fine-tuning of the ligand's properties by modifying the substituents at the 2 and 5 positions, thereby optimizing catalyst performance for specific reactions. The development of coordination polymers and metal-organic frameworks (MOFs) also utilizes such ligands to create materials with unique optical, magnetic, and catalytic properties. researchgate.net
Organocatalytic Potential of Pyrrolidine Frameworks
The field of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, heavily features pyrrolidine-based catalysts. researchgate.net Proline, the simplest 2-substituted pyrrolidine, is a foundational organocatalyst, but more complex derivatives often provide superior activity and selectivity. Chiral cis-2,5-disubstituted pyrrolidines have been synthesized and demonstrated to be highly effective organocatalysts for enantioselective reactions. wikipedia.org
These catalysts are particularly effective in aminocatalysis, where they react with carbonyl compounds to form transient enamines or iminium ions, which then participate in asymmetric bond-forming reactions. A prominent application is the Michael addition of aldehydes or ketones to nitroolefins, which can proceed with excellent yields and enantioselectivities. wikipedia.org The pyrrolidine framework acts as a rigid scaffold that effectively transfers chiral information during the reaction, leading to the formation of one enantiomer of the product in preference to the other.
Table 2: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Reactions
| Reaction Type | Catalyst Type | Substrates | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Michael Addition | Chiral cis-2,5-disubstituted pyrrolidine | Nitromethane (B149229) + α,β-Unsaturated Aldehydes | Up to 91% | Up to >99% | wikipedia.org |
| Michael Addition | Pyrrolidine-based Chiral Porous Polymer | Cyclohexanone + Nitroolefins (in water) | Up to 98% | Up to 99% | |
| Aldol Reaction | N-(Heteroarenesulfonyl)Prolinamides | Acetone + Aryl Trihalomethyl Ketones | Good | High |
Development of Specialized Materials
The rigid and tunable structure of the pyrrolidine ring makes it an attractive component for the development of specialized materials. By incorporating pyrrolidine moieties into larger polymer frameworks, materials with inherent chirality and porosity can be created.
Pyrrolidine-based chiral porous polymers (Py-CPPs) have been synthesized and used as heterogeneous organocatalysts. These materials combine the catalytic activity of the pyrrolidine unit with the benefits of a solid support, such as high stability, easy recovery, and recyclability. Such materials are particularly promising for green chemistry applications, as they can catalyze reactions in environmentally benign solvents like water. The incorporation of pyrrolidine derivatives into covalent organic frameworks (COFs) is another strategy to create robust, crystalline materials for heterogeneous catalysis.
While not direct initiators in the classical sense, pyrrolidine derivatives can be converted into species that mediate controlled polymerization processes. Specifically, sterically hindered pyrrolidine nitroxides, which can be synthesized from precursors like this compound, are highly stable free radicals.
These nitroxides are central to Nitroxide-Mediated Polymerization (NMP), a form of controlled radical polymerization (CRP). In NMP, the nitroxide reversibly traps the growing polymer chain, establishing an equilibrium between active (propagating) and dormant chains. This process minimizes termination reactions, allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures (e.g., block copolymers). The high stability of pyrrolidine nitroxides with bulky substituents at the 2 and 5 positions makes them valuable mediators for engineering advanced polymer materials.
Spin Labels for Dynamic Nuclear Polarization (DNP) Applications
Dynamic Nuclear Polarization (DNP) is a sophisticated technique used to significantly boost the signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy, thereby expanding its application to complex biological and material science studies. researchgate.netuu.nl This enhancement is achieved by transferring the high spin polarization of electrons to the surrounding nuclei. The effectiveness of DNP relies heavily on the properties of the polarizing agents, often stable free radicals known as spin labels. researchgate.net Among these, nitroxide radicals derived from pyrrolidine scaffolds have garnered considerable attention due to their chemical stability and tunable properties. nih.gov
Sterically shielded pyrrolidine nitroxides, in particular, demonstrate high resistance to reduction in biological environments, making them invaluable for in-cell structural studies and functional imaging. researchgate.netnih.gov The substitution pattern on the pyrrolidine ring, especially at the C2 and C5 positions adjacent to the nitroxide group, is critical in determining the radical's stability and performance as a polarizing agent. The incorporation of ethyl groups at these positions contributes to the steric shielding of the radical moiety.
Synthesis and Properties of this compound-Based Nitroxides
The synthesis of highly substituted pyrrolidine nitroxides, including those with ethyl and other bulky alkyl groups at the 2 and 5 positions, has been achieved through various chemical strategies. One effective method involves the addition of organometallic reagents to corresponding 1-pyrroline-1-oxide precursors. For instance, the addition of ethyl lithium (EtLi) to 2-tert-butyl-1-pyrroline-1-oxide has been used to synthesize a 2-tert-butyl-5-ethylpyrrolidine nitroxide with a high yield of 87%. nih.gov This approach is significantly more efficient than alternative methods, such as those involving ethynylmagnesium bromide followed by hydrogenation, which resulted in a 43% yield over a prolonged reaction time of 72 days. nih.gov
Another powerful technique for creating highly strained and substituted pyrrolidines is the three-component domino reaction, which involves the interaction of amino acids, ketones, and activated alkenes. nih.gov This method allows for the construction of complex pyrrolidine frameworks that can be subsequently converted into the desired nitroxide spin labels.
The electron paramagnetic resonance (EPR) spectra of these sterically shielded nitroxides are a key indicator of their structural environment. For example, the introduction of bulky tert-butyl groups at both the 2 and 5 positions, in addition to ethyl groups, results in a broadened triplet EPR spectrum with peak-to-peak linewidths (Hp-p) of 0.226 mT. nih.gov This broadening indicates the removal of large hyperfine couplings with γ-hydrogens, a desirable feature for certain DNP applications. nih.gov
The table below summarizes key synthesis and spectral data for a related, highly substituted pyrrolidine nitroxide.
| Compound | Synthesis Method | Yield | Reaction Time | EPR Linewidth (Hp-p) |
| 2,5-di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl | Addition of EtLi to nitrone | 87% | Not specified | 0.226 mT |
| 2,5-di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl | Addition of ethynylmagnesium bromide + hydrogenation | 43% | 72 days | Not specified |
Data sourced from research on highly strained pyrrolidine nitroxides. nih.gov
Performance and Stability
A critical feature of pyrrolidine nitroxides designed for in vivo and in-cell DNP-NMR is their stability against bioreduction. The steric shielding provided by bulky substituents, such as ethyl and tert-butyl groups at the C2 and C5 positions, significantly enhances this resistance. nih.gov However, the specific stereochemistry of these substituents can have a profound impact on stability. Research has shown that a cis-configuration of two bulky tert-butyl groups can lead to destabilization of the planar nitroxide moiety due to steric repulsion, resulting in an unexpectedly fast reduction by ascorbate (B8700270) (a common biological reductant). nih.gov For one such strained nitroxide, the second-order rate constant (k₂) for reduction with ascorbate was found to be (2.0 ± 0.1) × 10⁻³ M⁻¹s⁻¹. nih.gov
Mechanistic Studies in Biological Systems Excluding Clinical Human Trials and Safety
Function as Molecular Probes in Biophysical Investigations
Derivatives of the 2,5-diethylpyrrolidine scaffold, particularly those with a nitroxide radical, have emerged as valuable molecular tools for the biophysical investigation of biomolecules. mdpi.com These probes are instrumental in studying the structure and dynamics of proteins and nucleic acids. nih.govdur.ac.ukbritannica.com
The fundamental relationship between the structure of a biomolecule and its function is a cornerstone of biochemistry. dur.ac.ukbritannica.com Molecular probes derived from the pyrrolidine (B122466) structure are employed to elucidate these relationships. For instance, paramagnetic derivatives can provide information on the solvent accessibility of different parts of a biomolecule. nih.gov By measuring the paramagnetic relaxation enhancements (PREs) induced by these soluble probes, researchers can gain insights into the three-dimensional structure and conformational changes of biomolecules in solution. nih.gov The introduction of bulky substituents, such as ethyl groups at the 2 and 5 positions of the pyrrolidine ring, is a key design feature for these probes, enhancing their stability and utility in complex biological environments. mdpi.com
A critical aspect of a molecular probe's utility is its behavior in the presence of cellular components like enzymes and antioxidants. Pyrrolidine nitroxides that feature four bulky alkyl substituents adjacent to the nitroxide group, such as those based on a this compound framework, exhibit significant resistance to reduction by biogenic antioxidants and enzymatic systems. mdpi.com This resistance is crucial for their application in living cells. mdpi.com
Antioxidants, both endogenous and synthetic, play a vital role in mitigating oxidative stress within biological systems by neutralizing reactive oxygen species (ROS). nih.govmdpi.com The interaction between molecular probes and these antioxidant systems is a key area of study. For example, the reduction rate of a probe by an antioxidant like ascorbate (B8700270) can be quantified to assess its stability. Research has shown that highly strained pyrrolidine nitroxides can be synthesized to exhibit very high stability against reduction. mdpi.com
Table 1: Second-Order Rate Constants for the Reduction of Selected Nitroxides with Ascorbate
| Nitroxide Compound | Rate Constant (k₂) M⁻¹s⁻¹ |
|---|---|
| Nitroxide 1a | (7.0 ± 2) × 10⁻⁵ |
| Nitroxide 26 | (2.0 ± 0.1) × 10⁻³ |
Data sourced from a study on sterically loaded pyrrolidine nitroxides. mdpi.com
This table illustrates the differences in reduction rates, highlighting how structural modifications to the pyrrolidine ring impact the probe's interaction with antioxidants.
Redox Stability and Resistance to Reduction in Model Biological Environments
The redox stability of a molecular probe is paramount for its effectiveness in biological studies. Probes based on the this compound structure are often designed to have high resistance to chemical reduction. mdpi.com This stability is typically achieved by introducing sterically bulky groups near the redox-active center. The introduction of four ethyl groups to the carbons adjacent to the nitroxide moiety, for instance, has been shown to significantly enhance stability. mdpi.com
The resistance to reduction allows these probes to persist in the reducing environment of the cell, enabling longer-term studies of biomolecular structure and function. The stability of these probes has been carefully studied, demonstrating that factors such as ring size and the steric and electronic effects of the substituents play important roles. mdpi.com
Molecular Design Principles for Enhanced Biological Utility as Probes
The design of effective molecular probes based on the pyrrolidine scaffold is guided by several key principles. The versatility of the pyrrolidine ring, with its non-planar structure and the stereogenicity of its carbons, allows for the creation of a diverse range of molecular architectures. researchgate.netnih.gov
Key design considerations include:
Stereochemistry: The spatial orientation of substituents on the pyrrolidine ring can significantly influence the biological activity and binding of the probe to target biomolecules. researchgate.netnih.gov
Steric Shielding: The introduction of bulky substituents, such as ethyl or tert-butyl groups, at the 2 and 5 positions can protect the reactive center of the probe from reduction by cellular antioxidants and enzymes, thereby increasing its stability and utility in vivo. mdpi.com
Three-Dimensional Structure: The sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional structure that can be tailored to explore the pharmacophore space more effectively than planar aromatic systems. researchgate.net
Synthetic Accessibility: The development of efficient synthetic routes, such as three-component domino reactions, allows for the creation of highly substituted and strained pyrrolidine derivatives that can serve as robust molecular probes. mdpi.com
By applying these principles, medicinal chemists can design and synthesize novel pyrrolidine-based compounds with enhanced stability and specificity for various biological applications. researchgate.net
Future Research Directions and Unexplored Avenues
Novel Synthetic Pathways for High-Yield Production
Current synthetic routes to 2,5-disubstituted pyrrolidines often rely on multi-step procedures, which can be inefficient for large-scale production. nih.govacs.org Future research should focus on developing novel, high-yield synthetic pathways to 2,5-diethylpyrrolidine that are both stereoselective and economically viable.
One promising avenue is the development of catalytic asymmetric methods. For instance, adapting rhodium- or iridium-catalyzed C-H insertion reactions could provide a direct route to the pyrrolidine (B122466) core with high enantiocontrol. nih.govacs.org Another approach could involve the optimization of [3+2] cycloaddition reactions using novel catalysts to improve yields and stereoselectivity specifically for the diethyl derivative. nih.gov
Key areas for exploration in synthetic pathways include:
Catalytic Asymmetric Synthesis: Investigation of new chiral catalysts for enantioselective synthesis. nih.govrsc.org
Flow Chemistry: Application of continuous flow technologies for safer, more scalable, and efficient production.
Bio-catalysis: Exploration of enzymatic routes for the synthesis of enantiopure this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric C-H Insertion | High stereocontrol, atom economy | Development of specific catalysts for diethyl substitution |
| [3+2] Cycloaddition | Convergent synthesis | Optimization of reaction conditions and chiral auxiliaries |
| Flow Chemistry | Scalability, safety, efficiency | Reactor design and process parameter optimization |
Exploration of New Derivatization Strategies
The secondary amine functionality of the pyrrolidine ring offers a versatile handle for derivatization, allowing for the introduction of a wide range of functional groups. nih.govsigmaaldrich.comnih.goviu.edumdpi.com Future research should explore novel derivatization strategies to expand the chemical space accessible from this compound.
This includes the development of selective N-functionalization reactions that proceed under mild conditions. Furthermore, derivatization of the ethyl side chains could lead to a new class of multifunctionalized pyrrolidines with unique properties.
Potential derivatization approaches to investigate:
Late-Stage Functionalization: Methods for introducing functional groups in the final steps of a synthetic sequence.
Orthogonal Protection Strategies: Development of protecting group strategies to allow for selective modification of the nitrogen and side chains.
Click Chemistry: Utilization of robust and efficient click reactions for the attachment of various molecular entities.
| Derivatization Target | Potential Functional Groups | Resulting Compound Class |
| Pyrrolidine Nitrogen | Acyl, Alkyl, Aryl, Sulfonyl | N-substituted 2,5-diethylpyrrolidines |
| Ethyl Side Chains | Hydroxyl, Halogen, Azide (B81097) | Functionalized this compound derivatives |
Advanced Applications in Catalysis and Supramolecular Chemistry
The C2-symmetrical nature of trans-2,5-diethylpyrrolidine makes it an attractive scaffold for the development of new chiral ligands and organocatalysts. nih.govmdpi.com Future research should focus on harnessing this potential in asymmetric catalysis.
Areas for future investigation in advanced applications:
Organocatalysis: Design and synthesis of novel this compound-based organocatalysts for various asymmetric transformations. nih.govmdpi.com
Metal-Organic Frameworks (MOFs): Use of derivatized this compound as organic linkers in the construction of chiral MOFs for enantioselective separations and catalysis.
Host-Guest Chemistry: Exploration of this compound derivatives as hosts for the recognition and sensing of small molecules.
Development of Next-Generation Molecular Probes and Labels
The pyrrolidine scaffold is present in many biologically active molecules and can be used to explore three-dimensional molecular space. researchgate.netnih.govnih.gov By attaching fluorescent dyes or other reporter groups to the this compound core, it is possible to develop novel molecular probes for biological imaging and sensing.
Future work in this area could involve:
Fluorescent Labeling: Synthesis of fluorescently tagged this compound derivatives for tracking their localization and interactions in biological systems.
PET Ligands: Development of radiolabeled analogs for use as positron emission tomography (PET) tracers.
Affinity-Based Probes: Design of probes that can selectively bind to specific proteins or other biomolecules.
Computational-Driven Design of this compound Analogs
Computational modeling and in silico screening are powerful tools for accelerating the discovery of new molecules with desired properties. nih.govresearchgate.netstaempflirecht.chstaempflirecht.ch Future research should leverage these techniques for the rational design of this compound analogs.
By using quantum mechanics and molecular dynamics simulations, it is possible to predict the conformational preferences, reactivity, and catalytic activity of novel derivatives. This can guide synthetic efforts towards the most promising candidates.
Key computational approaches to be employed:
Density Functional Theory (DFT): To investigate the electronic structure and reactivity of this compound and its derivatives. researchgate.net
Molecular Docking: To predict the binding modes of analogs with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR): To develop models that can predict the biological activity or catalytic performance of new compounds. nih.gov
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles | Transition state energies, reaction barriers |
| Molecular Docking | Virtual screening of compound libraries | Binding affinities, interaction modes |
| QSAR | Predictive modeling | Biological activity, catalytic efficiency |
Q & A
Q. What are the established synthetic routes for 2,5-Diethylpyrrolidine, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves cyclization of diethylamine derivatives or alkylation of pyrrolidine precursors. Key parameters to optimize include solvent polarity (e.g., ethanol vs. DMF), temperature (50–120°C), and catalysts (e.g., palladium or acid catalysts). Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to assess purity and yield . For reproducibility, document intermediate isolation steps and characterize intermediates using and to confirm structural integrity.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry and substituent positions. For example, coupling constants in can distinguish axial vs. equatorial ethyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight. If GC or HPLC data conflicts with NMR (e.g., unexpected peaks), cross-validate using alternative solvents or column phases, and compare with literature spectra of analogous pyrrolidines .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability (UN 1992). In case of skin contact, rinse immediately with water and consult safety data sheets (SDS) for specific antidotes. Store away from oxidizers and ignition sources in a cool, ventilated area .
Advanced Research Questions
Q. How does the stereoelectronic profile of this compound influence its binding affinity to biological targets such as enzymes or receptors?
- Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, and validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Compare enantiomeric activity using chiral chromatography to separate stereoisomers and test each in bioassays (e.g., enzyme inhibition assays) .
Q. What strategies can resolve contradictions between computational predictions and experimental data for the compound’s physicochemical properties?
- Methodological Answer : Reassess computational models (e.g., DFT or MD simulations) by adjusting solvent parameters or force fields. Empirically, measure logP values via shake-flask experiments and compare with predicted data. If discrepancies persist, validate purity via elemental analysis and check for solvent interactions (e.g., hydrogen bonding) that models may overlook .
Q. How can this compound be functionalized to enhance its stability in aqueous environments for drug delivery applications?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) via N-alkylation or ring-opening reactions. Monitor stability using accelerated degradation studies (pH 1–13, 40–60°C) and analyze degradation products via LC-MS. Compare pharmacokinetic profiles in vitro (e.g., Caco-2 cell permeability assays) and in vivo (rodent models) .
Methodological Considerations for Data Collection and Analysis
Q. What experimental designs minimize confounding variables in studies evaluating this compound’s pharmacological effects?
- Answer : Use randomized block designs for in vivo studies to control for biological variability. For in vitro assays, include positive/negative controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines. Apply ANOVA or mixed-effects models to statistically isolate compound-specific effects .
Q. How should researchers address ethical and reproducibility challenges in publishing studies on this compound?
- Answer : Pre-register experimental protocols on platforms like Open Science Framework. Share raw spectral data and crystallographic files (e.g., CIF) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior synthesis methodologies to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
